molecular formula C30H26F3NO2 B10860552 Pptn-NC

Pptn-NC

Cat. No.: B10860552
M. Wt: 489.5 g/mol
InChI Key: MDSNOUPPFQBVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PPTN-NC involves multiple steps, starting with the preparation of the core naphthalene structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

PPTN-NC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which are used for further research and development .

Scientific Research Applications

PPTN-NC has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the chemical properties and reactivity of P2Y14 receptor antagonists.

    Biology: Helps in understanding the role of P2Y14 receptors in cellular signaling and immune responses.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory and immune-related diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

PPTN-NC exerts its effects by selectively binding to and inhibiting the P2Y14 receptor. This receptor is involved in various cellular processes, including chemotaxis and cytokine release. By blocking the receptor, this compound can modulate immune and inflammatory responses, making it a valuable tool for studying these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PPTN-NC is unique due to its high selectivity and affinity for the P2Y14 receptor, making it a valuable tool for specific studies on this receptor. Its ability to inhibit UDP-glucose-induced chemotaxis and cytokine release sets it apart from other compounds .

Properties

Molecular Formula

C30H26F3NO2

Molecular Weight

489.5 g/mol

IUPAC Name

1-methyl-4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C30H26F3NO2/c1-18-26-16-23(20-6-9-24(10-7-20)30(31,32)33)8-11-25(26)28(17-27(18)29(35)36)22-4-2-19(3-5-22)21-12-14-34-15-13-21/h2-11,16-17,21,34H,12-15H2,1H3,(H,35,36)

InChI Key

MDSNOUPPFQBVBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C5CCNCC5)C(=O)O

Origin of Product

United States

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